

5-Chloro-2-fluoro-4-methylphenylboronic acid structural information

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Compound of Interest

Compound Name: 5-Chloro-2-fluoro-4-methylphenylboronic acid

Cat. No.: B1418022

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An In-Depth Technical Guide to **5-Chloro-2-fluoro-4-methylphenylboronic acid**: A Core Building Block for Modern Synthesis

Introduction

In the landscape of modern organic chemistry, particularly within pharmaceutical and materials science research, the strategic construction of complex molecular architectures is paramount. Arylboronic acids have emerged as indispensable tools, primarily for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.^[1] Among these, **5-Chloro-2-fluoro-4-methylphenylboronic acid** (CAS No. 1072952-42-1) is a highly functionalized and versatile building block.^[2] Its unique substitution pattern—featuring electron-withdrawing halogens and an electron-donating methyl group—provides chemists with a reagent capable of precise and efficient carbon-carbon bond formation.^[3]

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It delves into the core structural information, physicochemical properties, a validated synthetic approach, and key applications of this reagent, with a focus on the mechanistic rationale behind its utility.

Core Structural and Physicochemical Properties

The efficacy of **5-Chloro-2-fluoro-4-methylphenylboronic acid** in synthetic applications is a direct consequence of its molecular structure. The boronic acid moiety is the reactive site for

transmetalation in palladium-catalyzed coupling reactions, while the substituents on the phenyl ring modulate its electronic properties and provide steric influence. The electron-withdrawing nature of the fluorine and chlorine atoms enhances the Lewis acidity of the boron center, facilitating the formation of the reactive boronate complex required for the Suzuki-Miyaura catalytic cycle.[3][4]

Key Physicochemical Data

Property	Value	Source
CAS Number	1072952-42-1	[2]
Molecular Formula	C ₇ H ₇ BClFO ₂	[2]
Molecular Weight	188.39 g/mol	[2]
Appearance	Typically a white to off-white solid	General knowledge
Purity	Available in various purities, typically >95%	General knowledge

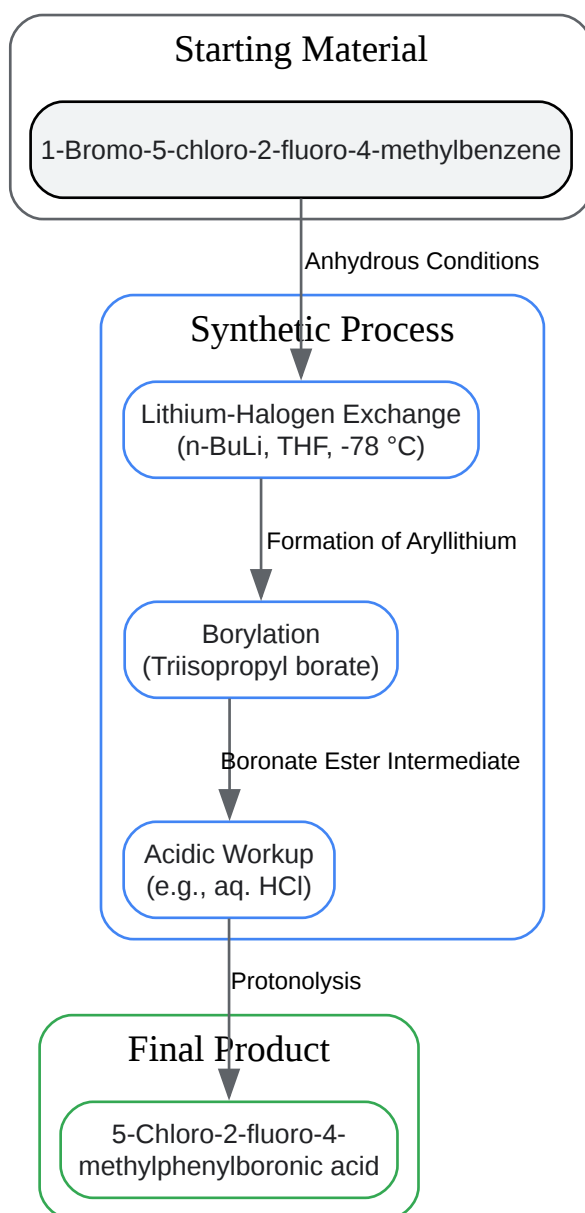
(Note: Experimental properties such as melting point and solubility for this specific compound are not widely published. Researchers should refer to the certificate of analysis from their specific supplier or determine these values experimentally.)

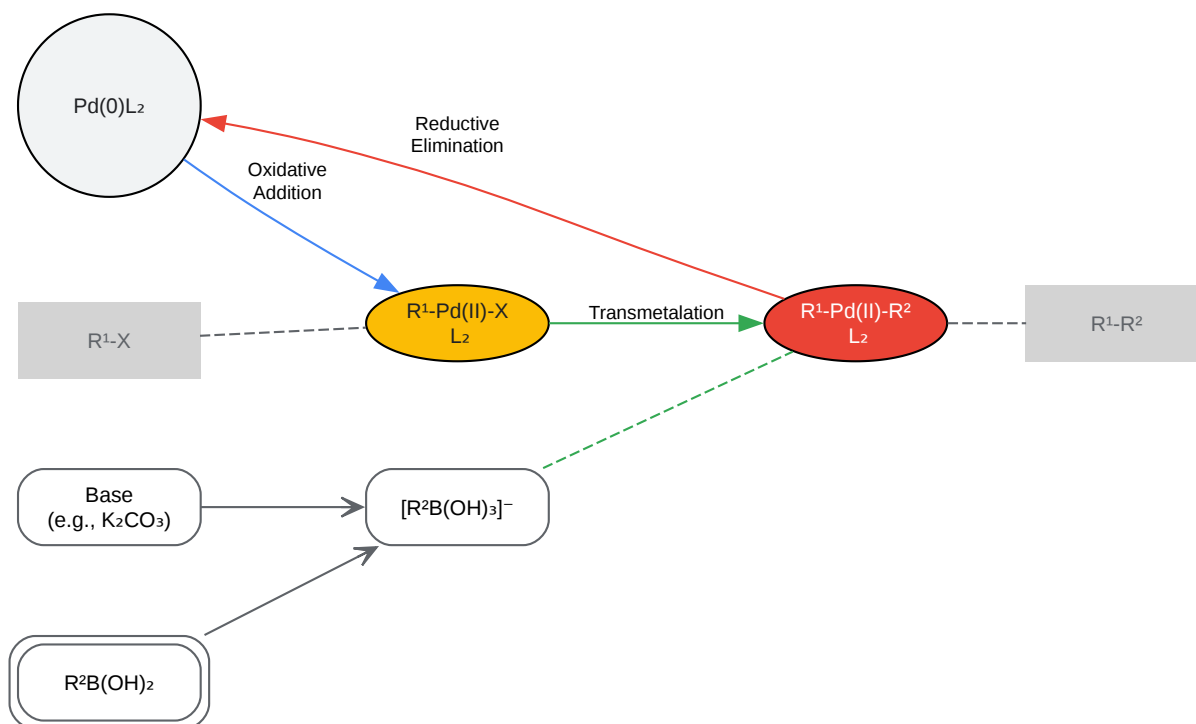
Synthesis and Mechanistic Considerations

The preparation of arylboronic acids is a well-established field in organic synthesis. A robust and common method involves the formation of an organometallic intermediate from an aryl halide, which is then quenched with a borate ester. This approach offers high yields and tolerates a variety of functional groups.

Proposed Synthetic Workflow

A logical retrosynthetic analysis points to 1-bromo-5-chloro-2-fluoro-4-methylbenzene as a suitable starting material. The synthesis proceeds via a lithium-halogen exchange at low temperatures to form an aryllithium species, followed by reaction with a trialkyl borate and subsequent acidic hydrolysis.





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